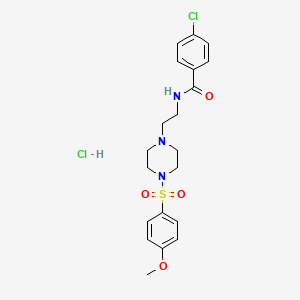

4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Description

4-Chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with a chlorine atom at the para position. The benzamide moiety is linked via an ethylenediamine chain to a piperazine ring, which is further modified by a 4-methoxyphenyl sulfonyl group. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Structurally, the compound integrates three key regions:

Piperazine-sulfonyl group: The sulfonylation at the piperazine nitrogen increases metabolic stability compared to non-sulfonylated analogs.

Ethylenediamine linker: Provides conformational flexibility, enabling optimal interaction with biological targets.

Properties

IUPAC Name |

4-chloro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNSCSDATHCSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor located in the brain, and it plays a significant role in neuronal signal transduction.

Mode of Action

4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride interacts with its target, the D4 dopamine receptor, by acting as a ligand . As a ligand, it binds to the receptor and induces a conformational change, which triggers a cascade of biochemical reactions inside the cell.

Biochemical Analysis

Biochemical Properties

These reactions can involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It’s suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that the compound can participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

These reactions can lead to changes in the compound’s stability and degradation over time.

Metabolic Pathways

These reactions can potentially affect metabolic flux or metabolite levels.

Biological Activity

4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzamide core, a piperazine ring, and a sulfonyl group, which contribute to its biological activity, particularly in targeting specific receptors in the human body.

Chemical Structure and Properties

The compound's IUPAC name is 4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 431.93 g/mol. The presence of the sulfonyl group enhances its solubility and interaction with biological targets.

Research indicates that 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride acts primarily as a selective ligand for the dopamine D4 receptor. This receptor is implicated in various neurological disorders, making this compound a candidate for therapeutic interventions in conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Anticancer Activity

Studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds structurally related to 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide have shown inhibitory effects on tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, suggesting its potential as an anticancer agent .

Antibacterial and Enzyme Inhibition

The compound has also been evaluated for antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. It demonstrated moderate antibacterial effects, likely due to the presence of the piperazine moiety, which is known for its antimicrobial properties . Additionally, it has shown enzyme inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Clinical Research

A recent clinical study investigated the pharmacokinetics and safety profile of similar benzamide derivatives in patients with advanced solid tumors. The results indicated that these compounds could be administered safely at therapeutic doses, with manageable side effects. Notably, some patients exhibited prolonged survival rates, highlighting the potential efficacy of such compounds in cancer therapy .

Synthesis and Production

The synthesis of 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves multiple steps, beginning with the preparation of intermediate compounds through cyclization reactions. Techniques such as solid-phase synthesis have been optimized to enhance yield and purity during industrial production .

Comparative Analysis

The following table summarizes the biological activities of 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide compared to similar compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide | Moderate to High | Moderate | AChE Inhibitor |

| N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide | High | Low | None |

| 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | High | Moderate | AChE Inhibitor |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives containing similar sulfonamide structures have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which has been documented in several case studies .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against a range of bacterial and fungal strains. It has demonstrated effectiveness comparable to standard antibiotics such as ciprofloxacin and fluconazole. In vitro studies revealed significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride. Research indicates that modifications in the piperazine ring and sulfonamide group can enhance biological activity. For example, compounds with specific substitutions on the benzamide moiety exhibited improved potency against targeted pathogens .

-

Anticancer Efficacy :

- A study evaluated the cytotoxic effects of similar sulfonamide derivatives on various cancer cell lines. Results indicated that compounds with structural similarities to 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibited significant cytotoxicity, particularly against breast and colon cancer cells .

- Antimicrobial Screening :

- Mechanistic Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-sulfonyl benzamide derivatives. Below is a comparative analysis with structurally related molecules from the evidence:

Structural Modifications and Implications

Pharmacokinetic and Physicochemical Properties

Notes:

- The chloro substituent in the target compound offers a balance between lipophilicity and electronic effects, whereas ethoxy () or fluorine () may prioritize different binding interactions.

- Piperazine sulfonylation is conserved across analogs, suggesting its critical role in stabilizing interactions with sulfonyl-binding pockets in targets like serotonin or sigma receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.